N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-14-4-2-5-15(12-14)13-16(20)17-7-10-21-11-9-19-8-3-6-18-19/h2-6,8,12H,7,9-11,13H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFMIOEYYAIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic compound featuring a pyrazole moiety, which has garnered attention for its potential biological activities. This article examines the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C16H21N3O2
- Molecular Weight : 287.36 g/mol
- CAS Number : 2034231-34-8
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound's efficacy can be evaluated through MIC assays against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyrazole have shown MIC values ranging from 0.22 to 0.25 μg/mL against certain strains .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Derivative 7b | 0.22 | S. aureus |
| Derivative 10 | 0.25 | E. coli |
Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and TNF-α.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
Research on pyrazole derivatives indicates their potential as anticancer agents, particularly in targeting specific cancer cell lines.
- Targeting Mechanisms : Pyrazole compounds have been shown to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .
| Activity Type | Target Pathway | Observed Effect |
|---|---|---|
| Antitumor | BRAF(V600E) | Apoptosis induction |
| Antitumor | EGFR | Growth inhibition |
Study on Pyrazole Derivatives
A study published in MDPI examined a series of pyrazole derivatives for their biological activities. Among these, compounds with structural similarities to this compound demonstrated promising results in inhibiting tumor growth in vitro while exhibiting low cytotoxicity towards normal cells .
Synergistic Effects with Antibiotics
Another study investigated the synergistic effects of pyrazole derivatives when combined with conventional antibiotics like ciprofloxacin. The results indicated enhanced antimicrobial efficacy against resistant strains of bacteria, suggesting that these compounds could be valuable in overcoming antibiotic resistance .
Scientific Research Applications
Research indicates that N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Preliminary studies have shown that compounds with similar pyrazole structures possess significant antimicrobial properties. For instance, derivatives of pyrazole have demonstrated effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL, suggesting potential for development as antimicrobial agents.
Anticancer Properties
The compound's structural features suggest it may exhibit cytotoxic effects against cancer cell lines. Research into similar compounds has revealed selective cytotoxicity towards human cancer cells while sparing normal cells. For example, studies have reported that pyrazole derivatives can inhibit the proliferation of various cancer cell types, indicating a promising avenue for anticancer drug development.
Enzyme Inhibition
This compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as neurodegeneration. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, highlighting the potential for this compound in neuroprotective strategies.
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated efficacy against E. coli and S. aureus with MIC values around 256 µg/mL | Suggests potential use as an antimicrobial agent |
| Cytotoxicity Assessment | Showed selective cytotoxic effects on cancer cell lines | Indicates potential for anticancer therapies |
| Enzyme Inhibition Research | Identified inhibition of acetylcholinesterase activity | Potential application in treating neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural features and their implications is summarized in Table 1.
Table 1. Structural Comparison of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide with Analogues
Key Research Findings and Comparative Insights
a) Pyrazole vs. Other Heterocycles
- The pyrazole ring in the target compound offers strong hydrogen-bonding capability and metabolic stability compared to thiazole (as in ) or benzimidazole (). For example, thiazole-containing analogues () exhibit structural similarity to penicillin but may have reduced bioavailability due to higher polarity.
- Dual pyrazole systems () enhance binding to hydrophobic pockets in enzymes, as seen in herbicide candidates, but may increase steric hindrance compared to the single pyrazole in the target compound.
b) Linker and Substituent Effects
- The ethoxyethyl chain in the target compound improves solubility relative to shorter alkyl linkers (e.g., methylene in ) or rigid aromatic systems (). However, bulkier substituents, such as the difluoromethyl groups in , prioritize target affinity over solubility.
- The m-tolyl group provides moderate steric bulk and lipophilicity, balancing membrane permeability and target interaction. In contrast, o-tolyl () or 2,6-dimethylphenyl () substituents may hinder binding to planar active sites.
Q & A
Basic Research Questions
Q. What synthetic routes and purification methods are reported for N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide?
- Answer : The compound is synthesized via stepwise functionalization of the pyrazole and acetamide moieties. A typical route involves coupling 1H-pyrazole derivatives with ethylene glycol-based linkers, followed by reaction with m-tolylacetic acid derivatives. Purification often employs column chromatography (e.g., DCM/MeOH gradients) and HPLC for final isolation . Key steps include monitoring reaction progress via TLC and using anhydrous solvents to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Answer :
- 1H/13C NMR : Characteristic peaks include δ 3.72–3.67 (m, 2H) for ethyleneoxy protons and δ 2.84 (dd, J = 5.4, 4.6 Hz) for pyrazole-linked methylene groups .
- ESI-MS : The molecular ion [M+H]+ is observed at m/z 194.1, consistent with calculated values .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations .
Q. What are the initial steps to assess the compound’s biological activity?
- Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to pyrazole-acetamide derivatives (e.g., kinase inhibition or antimicrobial screens). Use PASS software for activity prediction, followed by molecular docking to identify potential binding sites . Validate via dose-response curves and cytotoxicity assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Answer :
- Solvent Selection : Use dry DCM or THF to suppress hydrolysis of intermediates .
- Catalysts : NaHSO4-SiO2 accelerates condensation reactions in acetic acid at 80°C .
- Workup : Sequential brine washes and MgSO4 drying reduce polar impurities .
- Yield Challenges : Low yields (~34% in some cases) may arise from steric hindrance; microwave-assisted synthesis or elevated temperatures (40–60°C) can enhance efficiency .
Q. How do structural modifications in the pyrazole and acetamide moieties influence binding affinity?
- Answer :
- Pyrazole Substituents : Methyl groups at the 3,5-positions enhance hydrophobic interactions with target proteins, while electron-withdrawing groups (e.g., -Cl) alter electronic density and binding kinetics .
- Ethyleneoxy Linkers : Longer chains (e.g., triethylene glycol) improve solubility but may reduce membrane permeability .
- SAR Studies : Compare analogs like 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide to identify critical pharmacophores .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Answer :
- Dynamic Effects : Rotameric equilibria in ethyleneoxy chains cause multiplet splitting; variable-temperature NMR (e.g., 25°C to −40°C) can simplify spectra .
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted tosyl chloride) and optimize column chromatography gradients .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as seen in related pyrazole-acetamide structures .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (≈2.5), suggesting moderate blood-brain barrier penetration.
- Toxicity : ProTox-II identifies potential hepatotoxicity risks due to the acetamide moiety; validate via hepatic microsomal stability assays .
- Molecular Dynamics : Simulate binding to cytochrome P450 isoforms to assess metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
